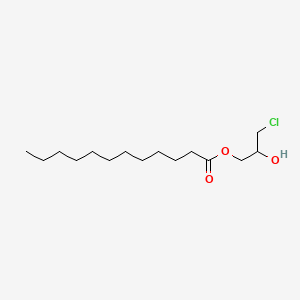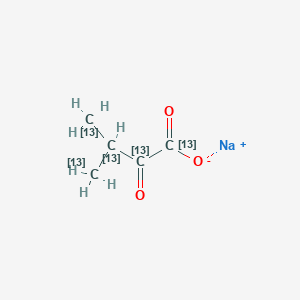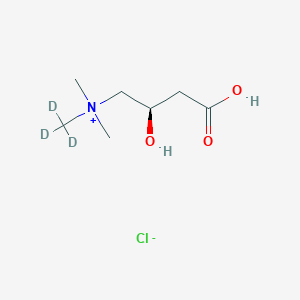
N-Oxytriacetoneamine Glycerol Ketal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Oxytriacetoneamine Glycerol Ketal is a chemical compound with the molecular formula C12H22NO4. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is often used in proteomics research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Oxytriacetoneamine Glycerol Ketal can be synthesized through the ketalization reaction between glycerol and acetone. This reaction typically involves the use of homogeneous or heterogeneous catalysts. Common catalysts include p-toluene sulphuric acid, hydrochloric acid, and sulphuric acid for homogeneous catalysis, and zeolite beta, mordenite, ZSM-5, SAPO-34, SAPO-11, and Y-zeolite for heterogeneous catalysis .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow technology. For example, using an Asia 110 continuous flow system, a mixture of acetone and glycerol in N,N-dimethylformamide (DMF) is pumped through a packed bed reactor containing Amberlyst 15 at 50°C and atmospheric pressure. This method achieves high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
N-Oxytriacetoneamine Glycerol Ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids like hydrochloric acid and sulphuric acid, as well as bases and other catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, ketalization reactions with acetone produce solketal, a key component used in various applications .
Aplicaciones Científicas De Investigación
N-Oxytriacetoneamine Glycerol Ketal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: This compound is used as a fuel additive to improve gasoline properties, such as increasing the octane number and reducing gum formation
Mecanismo De Acción
The mechanism of action of N-Oxytriacetoneamine Glycerol Ketal involves its interaction with molecular targets and pathways. The compound can form cyclic acetals and ketals, which are stable and lack reactivity in neutral to strongly basic environments. This stability makes it useful as a protective group in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Solketal: A similar compound synthesized from glycerol and acetone, used as a fuel additive and in pharmaceutical applications.
Cyclic Acetals and Ketals: These compounds share similar properties and applications, particularly in protecting hydroxyl groups in sugars and other molecules.
Uniqueness
N-Oxytriacetoneamine Glycerol Ketal is unique due to its specific molecular structure and properties, which make it particularly useful in proteomics research and as a fuel additive. Its ability to form stable cyclic structures sets it apart from other similar compounds .
Propiedades
Número CAS |
150980-90-8 |
|---|---|
Fórmula molecular |
C12H23NO4 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
(8-hydroxy-7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decan-3-yl)methanol |
InChI |
InChI=1S/C12H23NO4/c1-10(2)7-12(8-11(3,4)13(10)15)16-6-9(5-14)17-12/h9,14-15H,5-8H2,1-4H3 |
Clave InChI |
QZSJOMHHDUGALT-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CC(N1[O])(C)C)OCC(O2)CO)C |
SMILES canónico |
CC1(CC2(CC(N1O)(C)C)OCC(O2)CO)C |
Sinónimos |
2-(Hydroxymethyl)-7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yloxy; 2,2,6,6-Tetramethylpiperidine 1-Oxylglycerol Ketal; TEMPO-glycerol Ketal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141296.png)



